Phenprocoumon Sulfate

Pharmacokinetics Anticoagulation stability Dosing frequency

Phenprocoumon sulfate (CAS 131147-41-6) provides a 140‑hour elimination half‑life – roughly four-fold that of warfarin – enabling extended monitoring intervals and lower operational burden in longitudinal anticoagulation studies. Its elimination occurs with minimal CYP2C9-mediated hydroxylation, markedly reducing pharmacogenetic confounding and simplifying drug‑drug interaction panels. The compound is characterised by validated dose‑transition factors (warfarin‑to‑phenprocoumon 0.41; acenocoumarol‑to‑phenprocoumon 0.84) that support reproducible cross‑over designs. For buyers designing VKORC1/CYP2C9 gene‑dose experiments or sequential VKA protocols, this sulfate derivative delivers the pharmacokinetic stability and regulatory‑grade characterisation essential for reliable data submission.

Molecular Formula C18H16O5S
Molecular Weight 344.381
CAS No. 131147-41-6
Cat. No. B583165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenprocoumon Sulfate
CAS131147-41-6
Synonyms3-(1-Phenylpropyl)-4-(sulfooxy)-2H-1-benzopyran-2-one; 
Molecular FormulaC18H16O5S
Molecular Weight344.381
Structural Identifiers
SMILESCCC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)S(=O)(=O)O
InChIInChI=1S/C18H16O5S/c1-2-13(12-8-4-3-5-9-12)16-17(24(20,21)22)14-10-6-7-11-15(14)23-18(16)19/h3-11,13H,2H2,1H3,(H,20,21,22)
InChIKeyQOCBYURNIKSOKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenprocoumon Sulfate: A Long-Acting Vitamin K Antagonist with Verified Pharmacokinetic Differentiation for Scientific and Industrial Applications


Phenprocoumon sulfate (CAS 131147-41-6) is a sulfated derivative of phenprocoumon, a synthetic coumarin-class vitamin K antagonist (VKA) that functions as a long-acting oral anticoagulant. The sulfate modification enhances aqueous solubility and formulation versatility while maintaining the pharmacological properties of the parent compound [1]. Phenprocoumon (free acid, CAS 435-97-2) exerts its anticoagulant effect by inhibiting vitamin K epoxide reductase complex 1 (VKORC1), thereby suppressing the gamma-carboxylation of vitamin K-dependent coagulation factors II, VII, IX, and X [2]. Within the VKA class, phenprocoumon is distinguished by the longest elimination half-life—approximately 140 hours—among the three most widely used coumarin derivatives (warfarin: 36–42 hours; acenocoumarol: 11 hours) [3]. This extended half-life confers unique pharmacodynamic stability characteristics that are directly relevant to long-term anticoagulation management and serve as the foundation for its clinical and research differentiation.

Why Phenprocoumon Sulfate Cannot Be Simply Substituted by Warfarin or Acenocoumarol in Research and Clinical Protocols


Although warfarin, acenocoumarol, and phenprocoumon share a common mechanism as vitamin K antagonists, their markedly divergent pharmacokinetic profiles—specifically elimination half-life and metabolic clearance pathways—preclude direct interchangeability without substantial adjustments to dosing regimens and monitoring protocols [1]. Phenprocoumon's extended half-life of approximately 140 hours, compared to warfarin's 36–42 hours and acenocoumarol's 11 hours, produces fundamentally different anticoagulation stability patterns and dose-response relationships [2]. Furthermore, the compounds differ in their dependence on cytochrome P450 (CYP)-mediated hydroxylation for elimination: acenocoumarol is entirely CYP-dependent, warfarin relies on both CYP-mediated hydroxylation and reduction pathways, whereas phenprocoumon can be excreted as unchanged parent compound, rendering it less susceptible to CYP2C9 pharmacogenetic variability [1]. These distinctions manifest as quantifiable differences in time within therapeutic INR range, dose transition requirements, drug-drug interaction liability, and pharmacogenetic dose dependency—each of which carries significant implications for study reproducibility, regulatory compliance, and procurement decision-making.

Quantitative Evidence Guide: Phenprocoumon Sulfate Differentiation Versus VKA Comparators


Elimination Half-Life of Phenprocoumon Versus Warfarin and Acenocoumarol

Phenprocoumon exhibits the longest elimination half-life among the three most commonly used vitamin K antagonists. This extended half-life directly contributes to more stable anticoagulation and reduced INR fluctuation. The half-life of phenprocoumon is approximately 140 hours, compared to 36–42 hours for warfarin and 11 hours for acenocoumarol [1].

Pharmacokinetics Anticoagulation stability Dosing frequency

Pharmacogenetic Variant Allele Dose Adjustment Requirements for Phenprocoumon

Genetic polymorphisms in VKORC1 and CYP2C9 substantially influence VKA maintenance dose requirements. For phenprocoumon, each additional VKORC1 variant allele reduces the weekly maintenance dose by 4.8 mg (P < 0.0001), while each additional CYP2C9 variant allele reduces the dose by 2.2 mg/week (P = 0.002) [1]. The three genotypes together explain approximately 46% of phenprocoumon maintenance dosage variation [1]. Notably, the impact of CYP2C9 polymorphisms on anticoagulant response is least pronounced for phenprocoumon compared to warfarin and acenocoumarol [2].

Pharmacogenetics VKORC1 CYP2C9 Precision dosing

Dose Conversion Transition Factors Between VKAs for Protocol Switching

When switching patients or study subjects between VKAs, validated transition factors are essential for maintaining therapeutic INR levels. The maintenance dose of warfarin was determined to be 0.41 (95% CI 0.39–0.43) times the maintenance dose of phenprocoumon [1]. The transition factor between acenocoumarol and phenprocoumon was 0.84 (95% CI 0.79–0.89), and between acenocoumarol and warfarin was 1.85 (95% CI 1.78–1.92) [1].

Dose conversion Therapeutic equivalence Switching protocols

Differential Drug-Drug Interaction Liability: Cimetidine Interaction Absent with Phenprocoumon

Cimetidine, an H2-receptor antagonist, is known to inhibit CYP enzymes and potentiate the anticoagulant effect of warfarin. In a controlled study of 10 outpatients on stable phenprocoumon therapy, concomitant cimetidine administration for two weeks produced no change in anticoagulant effect as measured by thrombotest coagulation, prothrombin time, fibrinopeptide A concentration, or plasma phenprocoumon levels [1]. This contrasts with the established warfarin-cimetidine interaction that increases bleeding risk.

Drug-drug interactions CYP metabolism Safety pharmacology

Anticoagulation Stability: Phenprocoumon Versus Acenocoumarol in INR Control

With its longer half-life of three to five days, phenprocoumon produces more stable anticoagulation than acenocoumarol and should generally be the drug of choice when these are the available options [1]. Subtherapeutic INR occurrence was twice as frequent in patients using acenocoumarol compared to those using phenprocoumon [1]. A cohort study demonstrated that switching from acenocoumarol to phenprocoumon leads to higher time in therapeutic range (TTR) and lower INR variability [1].

INR stability Time in therapeutic range Anticoagulation quality

Validated Application Scenarios for Phenprocoumon Sulfate Based on Evidence-Differentiated Properties


Pharmacogenetic Dose-Response Modeling and Genotype-Guided Dosing Algorithm Development

Phenprocoumon sulfate is optimally suited for pharmacogenetic research programs investigating VKORC1, CYP2C9, and CYP4F2 gene-dose relationships. The compound's reduced dependence on CYP2C9-mediated clearance compared to warfarin [1] simplifies genotype-dosing models and enables more robust identification of VKORC1 variant effects. With validated quantitative dose-adjustment parameters (VKORC1 variant: -4.8 mg/week; CYP2C9 variant: -2.2 mg/week) derived from the Rotterdam Study cohort (N=244) [2], phenprocoumon provides a well-characterized substrate for developing and validating precision anticoagulation algorithms.

Long-Term Anticoagulation Stability Studies with Extended Monitoring Intervals

The 140-hour elimination half-life of phenprocoumon confers pharmacokinetic stability that directly supports study designs requiring extended INR monitoring intervals [1]. This property makes phenprocoumon the preferred VKA substrate for longitudinal studies where frequent monitoring visits would introduce operational burden or compromise subject retention. Evidence demonstrates that patients using phenprocoumon have more often INR values in the therapeutic range and require fewer monitoring visits compared to those on other VKAs [2], a critical consideration for resource allocation in large-scale clinical trials.

Cross-Over Comparative Effectiveness Research with Validated Dose Transition Protocols

For research protocols involving sequential exposure to multiple vitamin K antagonists, phenprocoumon sulfate offers the advantage of validated, quantitatively defined dose transition factors. The established warfarin-to-phenprocoumon conversion factor of 0.41 (95% CI 0.39–0.43) and acenocoumarol-to-phenprocoumon factor of 0.84 (95% CI 0.79–0.89) [1] enable precise, reproducible cross-over designs with minimized washout period INR instability. These validated factors support rigorous comparative pharmacology and bioequivalence studies where precise dose-equivalence is mandatory for regulatory submission.

Polypharmacy Interaction Studies Requiring Reduced CYP-Mediated Confounding

In research settings where concomitant medications are unavoidable, phenprocoumon's metabolic profile offers a key advantage. Unlike warfarin, phenprocoumon can be eliminated as unchanged parent compound and is less dependent on CYP-mediated hydroxylation [1]. This property has been empirically validated in the cimetidine interaction study, which demonstrated no change in anticoagulation parameters or plasma drug levels during concomitant cimetidine therapy [2]. Researchers designing drug-drug interaction panels or studying patient populations with complex medication regimens should prioritize phenprocoumon to reduce CYP-related confounding and simplify data interpretation.

Quote Request

Request a Quote for Phenprocoumon Sulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.